molecular formula C30H24O12 B146192 Ethylene Terephthalate Cyclic Trimer CAS No. 7441-32-9

Ethylene Terephthalate Cyclic Trimer

Cat. No. B146192
CAS RN: 7441-32-9
M. Wt: 576.5 g/mol
InChI Key: IICRGUKQYYOPIG-UHFFFAOYSA-N
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Description

Ethylene Terephthalate Cyclic Trimer Analysis

Ethylene Terephthalate Cyclic Trimer is a low molecular weight component of poly(ethylene terephthalate) (PET) that can be separated by solvent extraction. It is one of the macrocyclic oligo(ethylene terephthalates) that exists in equilibrium with the linear high polymer at high temperatures and constitutes about 1.5% of the weight of the polymer . The cyclic trimer is particularly stable among the cyclic oligomers of PET .

Synthesis Analysis

The synthesis of the cyclic trimer can occur during the polymerization process of PET. It has been shown that cyclic trimers can be prepared by a polymer-supported reaction . Additionally, copolymerization involving ethylene isophthalate cyclic dimer and bis(2-hydroxyethyl) terephthalate can lead to the formation of polymers with cyclic structures .

Molecular Structure Analysis

The molecular structure of the cyclic trimer has been determined by X-ray diffraction. The crystal structure of the higher temperature phase (Type B) of the cyclic trimer of PET has been found to be dimensionally similar to the lower temperature phase (Type A) but differs significantly in crystal structure and conformation . The molecule of Type B has approximate m(Cs) symmetry, and the macrocycle ring is flatter than that of Type A .

Chemical Reactions Analysis

The cyclic trimer of PET can undergo various chemical reactions. For instance, it can be converted to a new ethylene terephthalate copolymer of regular structure . Enzyme-catalyzed hydrolysis has been reported as an efficient method for the removal of cyclic trimer, with almost complete hydrolysis accomplished under specific conditions .

Physical and Chemical Properties Analysis

The cyclic trimer of PET has unique physical and chemical properties that distinguish it from its linear counterparts. The equilibrium concentration of cyclic trimer in PET melts has been calculated, and the cyclic trimer content of PET melts at 570 K is predicted to be 0.1–0.5% by weight . The cyclic trimer's stability is demonstrated by its resistance to extraction and its persistence in PET fibers during processing .

Scientific Research Applications

Polymerization and Copolyester Formation

Ethylene Terephthalate Cyclic Trimer (ETCT) plays a significant role in polymerization processes. González Vidal, Martínez de Ilarduya, and Guerra (2009) demonstrated the use of ETCT in the creation of poly(ethylene-co-1,4-cyclohexylenedimethylene terephthalate) copolyesters through ring opening polymerization. This process involved cyclodepolymerization of polyesters containing ETCT, leading to copolyesters with varying thermal properties and molecular weights, showcasing ETCT's utility in polymer engineering (González Vidal et al., 2009).

Enzymatic Hydrolysis

Hooker, Hinks, Montero, and Icherenska (2003) explored the enzyme-catalyzed hydrolysis of ETCT, highlighting its potential in efficient trimer removal and fiber processing. They achieved almost complete hydrolysis of ETCT at specific conditions, indicating its susceptibility to enzymatic breakdown, which is critical in various industrial applications (Hooker et al., 2003).

Thermal Evolution Studies

Vermylen, Lodefier, Devaux, Legras, Donald, Rozenberg, and Hoffmann (2000) conducted a study on the thermal evolution of cyclic oligomer formation in PET, including ETCT. They observed changes in cyclic oligomer content under thermal conditions, providing insights into the thermal stability and behavior of ETCT in polymer matrices (Vermylen et al., 2000).

Surface Segregation in Metallization

Gollier and Bertrand (2002) investigated the segregation of cyclic oligomers, including ETCT, on metallized PET surfaces. Their research provided valuable information on the diffusion and crystallization of ETCT at the surface of metallized PET, contributing to a better understanding of surface phenomena in polymer-metal interfaces (Gollier & Bertrand, 2002).

Environmental Impact

Djapovic, Milivojevic, Ilic-Tomic, Lješević, Nikolaivits, Topakas, Maslak, and Nikodinović-Runić (2021) focused on the synthesis, characterization, and toxicity study of PET precursors and potential degradation products, including ETCT. Their work is crucial in understanding the environmental impact and safety of PET and its oligomers (Djapovic et al., 2021).

Safety And Hazards

Ethylene Terephthalate Cyclic Trimer has low toxicity, but it is still necessary to prevent inhalation of dust and contact with skin and eyes . During operation and storage, it should be avoided to contact with oxidants, acids, and alkali substances simultaneously to avoid possible reactions or dangers .

Future Directions

The surface crystallization of cyclic trimer on poly(ethylene terephthalate) (PET) films was studied by time‐of‐flight secondary ion mass spectrometry . This could provide insights into the future directions of research and applications of Ethylene Terephthalate Cyclic Trimer.

properties

IUPAC Name

3,6,13,16,23,26-hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-1(31),8,10,18(34),19,21(33),28(32),29,35-nonaene-2,7,12,17,22,27-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O12/c31-25-19-1-2-20(4-3-19)26(32)38-15-16-40-28(34)22-9-11-24(12-10-22)30(36)42-18-17-41-29(35)23-7-5-21(6-8-23)27(33)39-14-13-37-25/h1-12H,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICRGUKQYYOPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017127
Record name Ethylene Terephthalate Cyclic Trimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene Terephthalate Cyclic Trimer

CAS RN

7441-32-9
Record name Ethylene Terephthalate Cyclic Trimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
J Hooker, D Hinks, G Montero… - Journal of applied …, 2003 - Wiley Online Library
Oligoesters present in poly(ethylene terephthalate) fibers are commonly extracted from the fiber during processing, such as aqueous‐based dyeing. Aqueous, insoluble oligoesters, …
Number of citations: 38 onlinelibrary.wiley.com
S Billig, T Oeser, C Birkemeyer… - Applied microbiology and …, 2010 - Springer
We have identified a carboxylesterase produced in liquid cultures of the thermophilic actinomycete Thermobifida fusca KW3 that were supplemented with poly(ethylene terephthalate) …
Number of citations: 98 link.springer.com
W Zimmermann, S Billig - Biofunctionalization of Polymers and their …, 2011 - Springer
The functionalization of synthetic polymers such as poly(ethylene terephthalate) to improve their hydrophilicity can be achieved biocatalytically using hydrolytic enzymes. A number of …
Number of citations: 121 link.springer.com
HA Eren, P Anis - Textile Research Journal, 2009 - journals.sagepub.com
The oxidative ozone treatment of poly (ethylene terephthalate) fibers after dyeing was recently proposed as a novel afterclearing method. High fastness properties, energy and time …
Number of citations: 39 journals.sagepub.com
M Vertommen, VA Nierstrasz, M Van Der Veer… - Journal of …, 2005 - Elsevier
This study unambiguously confirms hydrolysis using cutinase of the persistent synthetic polymer poly(ethylene terephthalate), the most important synthetic fiber in the textile industry by …
Number of citations: 330 www.sciencedirect.com
P Dehouck, E Tsochatzis, JA Lopes… - … Centre: Ispra, Italy, 2018 - researchgate.net
… determination of the mass fractions of ethylene terephthalate cyclic dimer (PET cyclic dimer), butylene terephthalate cyclic dimer (PBT cyclic dimer), ethylene terephthalate cyclic trimer (…
Number of citations: 3 www.researchgate.net
AM da Costa, VR de Oliveira Lopes, L Vidal… - Process …, 2020 - Elsevier
The development of technologies for poly(ethylene terephthalate) (PET) depolymerization, such as biocatalysis, has been pointed as a very promising alternative to chemical hydrolysis …
Number of citations: 54 www.sciencedirect.com
J Gong, Y Li, H Wang, H Li… - IOP conference series …, 2018 - iopscience.iop.org
Now, biofunctionalization of synthetic polymers can be achieved through biocatalysts. Uniquely among the great enzyme, whole-cell biocatalysts provide a promising alternative for …
Number of citations: 6 iopscience.iop.org
DN Moyses, DA Teixeira, VA Waldow, DMG Freire… - 3 Biotech, 2021 - Springer
Poly(ethylene terephthalate) (PET) is a petroleum-based plastic that is massively produced and used worldwide. A promising PET recycling process to circumvent petroleum feedstock …
Number of citations: 11 link.springer.com
M MURANO, T YOSHIMURA - Journal of Home Economics of Japan, 2004 - jstage.jst.go.jp
Reused PET bottes were extracted with such food-simulating solvents as distilled water, 4% acetic acid, 20% ethanol, and n-heptane for testing their level of hygiene in comparison with …
Number of citations: 4 www.jstage.jst.go.jp

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